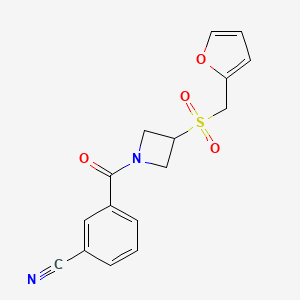

3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and sulfonyl azetidines. The general synthetic route includes:

- Formation of Sulfonate Ester : The reaction of furan-2-ylmethanol with a sulfonyl chloride.

- Azetidine Formation : Subsequent reaction with an azetidine derivative under basic conditions to yield the target compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, benzo[b]furan derivatives have shown effectiveness against various cancer cell lines, suggesting that the furan ring contributes to this bioactivity through mechanisms such as:

- Inhibition of Cell Proliferation : Studies demonstrated that certain benzo[b]furan derivatives inhibited the growth of HepG2 hepatoblastoma cells, indicating potential for liver cancer treatment .

- Mechanisms of Action : The interaction between the sulfonyl group and protein active sites may enhance the compound's ability to inhibit specific enzymes involved in cancer progression.

Antimicrobial Activity

The compound's structural features suggest potential as an antimicrobial agent. The presence of the furan moiety is often associated with enhanced activity against bacterial strains. Preliminary studies on related compounds indicate:

- Broad-spectrum Activity : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antibiotic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Furan Ring | Enhances anticancer and antimicrobial properties |

| Sulfonyl Group | Critical for enzyme inhibition |

| Azetidine Ring | Provides rigidity and specificity in binding |

These features collectively contribute to the compound's bioactivity, as evidenced by comparative studies with other benzo[b]furan derivatives .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Anticancer Study : A recent study assessed a series of benzo[b]furan derivatives against multiple cancer cell lines, revealing that modifications at specific positions significantly impacted their potency. Compounds with methoxy groups at C–6 showed 2–4 times greater potency compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related sulfonamide compounds, demonstrating activity against resistant bacterial strains, highlighting the importance of the sulfonamide moiety in antimicrobial efficacy .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the furan moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of azetidine have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including those with furan substituents. The findings demonstrated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Anti-inflammatory Properties

The sulfonamide component of the compound is known for its anti-inflammatory effects. Research has shown that sulfonamides can inhibit inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases.

Case Study:

In preclinical trials, compounds similar to 3-(3-((Furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)benzonitrile were tested for their ability to reduce inflammation in animal models of arthritis. Results indicated a significant decrease in inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduction in inflammation markers | Preclinical Trials |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available starting materials. The reaction pathways often include the formation of azetidine rings followed by sulfonation and nitrilation processes.

Synthetic Route Overview

- Formation of Azetidine: Reaction of appropriate amines with carbonyl compounds.

- Sulfonation: Introduction of the sulfonamide group via nucleophilic substitution.

- Final Nitrilation: Introduction of the benzonitrile moiety through electrophilic aromatic substitution.

化学反応の分析

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) in the compound exhibits reactivity toward nucleophilic substitution due to its electron-withdrawing nature. This group can undergo displacement with amines, alcohols, or thiols under mild conditions.

Azetidine Ring Reactivity

The azetidine ring (four-membered nitrogen heterocycle) participates in ring-opening reactions under acidic or reductive conditions, as well as substitution at the carbonyl group.

Benzonitrile Group Transformations

The benzonitrile moiety undergoes hydrolysis to carboxylic acids or reduction to benzylamines.

Furan Ring Functionalization

The furan-2-ylmethyl group participates in electrophilic substitution reactions, particularly at the 5-position.

Cross-Coupling Reactions

The benzonitrile’s aromatic ring supports palladium-catalyzed coupling reactions.

Stability Under Thermal and Oxidative Conditions

Key Mechanistic Insights

- Sulfonyl Group Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the azetidine carbonyl, facilitating nucleophilic attacks .

- Azetidine Ring Strain : The four-membered ring’s strain promotes ring-opening under acidic conditions but stabilizes substitutions at nitrogen .

- Furan Ring Sensitivity : Susceptible to electrophilic substitution due to electron-rich π-system, requiring controlled conditions to avoid over-oxidation .

特性

IUPAC Name |

3-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c17-8-12-3-1-4-13(7-12)16(19)18-9-15(10-18)23(20,21)11-14-5-2-6-22-14/h1-7,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGKECXMQWZAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。